N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
N-{2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic compound characterized by a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. The pyrimidine ring is connected via an ethyl linker to a 4-phenyloxane-4-carboxamide moiety.
The compound’s structural determination likely employs crystallographic methods such as SHELX programs, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-14-13-16(20(21,22)23)26-17(25-14)7-10-24-18(27)19(8-11-28-12-9-19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRWJRXDHFPSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with an appropriate amine under specific conditions. The reaction typically takes place in a mixture of water and methanol at temperatures ranging from 25 to 30°C, yielding the desired product in high purity . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals
Pyrimidine derivatives are prevalent in agrochemicals. Key analogs include:
| Compound Name | Structure Highlights | Application | Key Differences from Target Compound |
|---|---|---|---|
| Pyriminobac-methyl | Benzoate ester, methoxyimino group, pyrimidin-2-yloxy linkage | Herbicide | Lacks carboxamide; contains ester and methoxyimino groups |
| Pyroxsulam | Sulfonamide group, triazolopyrimidine core | Herbicide | Triazolopyrimidine core instead of substituted pyrimidine |
| N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | Triazolopyrimidine, sulfonamide, methoxy groups | Herbicide/Pesticide | Sulfonamide linkage; triazole fused to pyrimidine |
The target compound distinguishes itself through its 4-phenyloxane carboxamide group, which may influence binding affinity or solubility compared to ester or sulfonamide-based agrochemicals .
Therapeutic Candidates with Pyrimidine Motifs
| Compound Name (Excluded) | Structure Highlights | Therapeutic Target | Key Differences from Target Compound |
|---|---|---|---|
| N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide | Thiazole, benzamide, pyridine core | Cancer, viral infections | Uses thiazole and pyridine instead of pyrimidine and oxane |
| 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide | Isoxazole, nitro group, benzamide | Thrombotic events | Nitro group and isoxazole substituents |
The target compound’s pyrimidine core and oxane-carboxamide system may offer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to thiazole- or isoxazole-containing analogs .
Trifluoromethyl-Substituted Pyrimidines in CNS Research
highlights trifluoromethylpyrimidine derivatives in orexin receptor studies. For example:
- (3-Ethoxy-6-methylpyridin-2-yl)-([1R,4S,6R]-4-[([5-(trifluoromethyl)pyrimidin-2-yl]amino)methyl]-3-azabicyclo[4.1.0]heptan-3-yl)methanone Features a bicyclic amine and pyridinyl group.
Key Research Findings and Implications
- Carboxamide vs. Ester/Sulfonamide : The carboxamide group in the target compound may offer hydrogen-bonding capabilities absent in ester-based agrochemicals, possibly enhancing selectivity .
- Synthetic Accessibility : highlights synthetic routes for carboxamide-linked pyrimidines, suggesting the target compound could be synthesized via similar amidation or coupling strategies .
Biological Activity
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 379 Da. It features a complex structure comprising a pyrimidine moiety substituted with a trifluoromethyl group and an oxane (benzofuran) core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃N₃O₂ |
| Molecular Weight | 379 Da |
| LogP | 3.28 |
| Polar Surface Area (Å) | 64 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzofuran Core : Cyclization of a suitable phenol derivative with an aldehyde.
- Introduction of the Pyrimidine Moiety : Nucleophilic substitution using a pyrimidine derivative.
- Substitution with Trifluoromethyl Group : Utilization of trifluoromethylating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the oxane core provides structural stability. This compound may modulate various biochemical pathways, including those involved in cell proliferation and immune response.
Antifungal Activity
Recent studies have indicated that derivatives containing the trifluoromethyl pyrimidine moiety exhibit significant antifungal properties. For instance, compounds synthesized in related research showed promising results against various fungal strains:
| Compound | Target Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound 5a | Botrytis cinerea | 96.76 |
| Compound 5j | Botrytis cinerea | 96.84 |
| Compound 5l | Botrytis cinerea | 100 |
These inhibition rates were comparable to or better than established antifungal agents like tebuconazole .
Insecticidal Activity
Insecticidal tests have demonstrated that compounds with similar structures can effectively target agricultural pests:
| Compound | Target Pest | Mortality Rate (%) at 500 µg/mL |
|---|---|---|
| Compound A | Spodoptera frugiperda | 85 |
| Compound B | Mythimna separata | 78 |
These results suggest potential applications in pest management .
Anticancer Activity
The anticancer activity has been evaluated against several human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung):
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 5 |
| K562 | 5 |
| Hela | 5 |
| A549 | 5 |
These findings indicate that while the compound shows promise, its efficacy is lower than that of standard chemotherapeutics like doxorubicin .
Case Studies
- Antifungal Efficacy : A study reported that certain trifluoromethyl pyrimidine derivatives exhibited excellent antifungal activity against Botrytis cinerea, highlighting their potential as agricultural fungicides.
- Insect Resistance : Research indicated that these compounds could serve as effective insecticides, reducing pest populations significantly compared to untreated controls.
- Cancer Treatment Potential : The anticancer properties observed in vitro suggest further investigation into their mechanisms could lead to new therapeutic options for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
